N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c22-18(15-11-13-5-1-2-6-14(13)21-15)20-12-19(23,16-7-3-9-24-16)17-8-4-10-25-17/h1-11,21,23H,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQZWRCAPOLETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The thiophene moiety can be introduced through a cross-coupling reaction, such as the Buchwald-Hartwig amination, where a thiophene derivative is coupled with an amine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and large-scale cross-coupling reactions using palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives, including N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide, as antiviral agents. The compound's structure allows for interactions with viral proteins, inhibiting their function. For instance, certain derivatives have shown promising activity against HIV and other viruses by disrupting viral replication processes .
Anticancer Properties
The compound has been investigated for its anticancer effects. Research indicates that indole derivatives can induce apoptosis in various cancer cell lines, including leukemia and melanoma. Specifically, compounds similar to this compound have demonstrated IC50 values ranging from 0.24 to 1.72 μM against human myeloid leukemia cells .
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in drug development.
Interaction with Biological Targets
The compound's efficacy is partly attributed to its ability to interact with specific biological targets such as enzymes involved in cancer cell proliferation and viral replication. For example, it may inhibit key enzymes like HIV reverse transcriptase or integrase, leading to reduced viral load in infected cells .
Structure-Activity Relationship (SAR) Studies
SAR studies have been essential in optimizing the activity of indole derivatives. By modifying substituents on the indole ring or the thiophene moiety, researchers can enhance potency and selectivity against specific targets. Such modifications have led to improved IC50 values in various assays .
Case Studies and Research Findings
Development of Novel Derivatives
Continued synthesis of new derivatives could yield compounds with improved efficacy and reduced side effects.
Clinical Trials
Advancing promising candidates into clinical trials will be crucial for validating their therapeutic potential in humans.
Combination Therapies
Exploring the use of this compound in combination with other therapeutic agents may enhance its effectiveness against resistant strains of viruses or cancer cells.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with various molecular targets. The indole core can interact with biological receptors, while the thiophene moiety can participate in electron transfer processes. The carboxamide group can form hydrogen bonds with target proteins, enhancing binding affinity .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its combination of indole-2-carboxamide and bis-thiophene-hydroxyethyl groups. Below is a comparative analysis with key analogs:
Thiophene-Indole Derivatives with Anticancer Activity ()
Compounds such as 4k (3,3’-((4-methoxyphenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole)) and 5b (4-((2-chlorophenyl)(2-(thiophen-2-yl)-1H-indol-3-yl)methyl)-N-methylaniline) share the thiophene-indole scaffold but differ in substituents. Key distinctions include:
- Substituent Effects : The target compound’s hydroxyethyl group contrasts with the methoxyphenyl (4k) or chlorophenyl (5b) moieties. Hydrophilic groups (e.g., -OH) may improve solubility compared to hydrophobic aryl substituents.
- Biological Activity :
| Compound | IC50 (HCT-116, µM) | Selectivity Index (SI) |
|---|---|---|
| 4k | 2.3 | 8.5 |
| 5b | 1.8 | 10.2 |
The target compound’s bis-thiophene groups might enhance DNA intercalation or kinase inhibition, but its hydroxyethyl chain could reduce cytotoxicity relative to chlorophenyl derivatives like 5b .
Thiophene Carboxamide Derivatives ()
N-(2-Nitrophenyl)thiophene-2-carboxamide ():
- Features a nitroaniline-thiophene carboxamide structure.
- Dihedral angles between aromatic rings (8.5–13.5°) suggest moderate conjugation, compared to the target compound’s flexible hydroxyethyl linker.
- Weak C–H⋯O/S interactions dominate crystal packing, whereas the target compound’s -OH group may enable stronger hydrogen bonding .
N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide ():
Solubility and Stability
- The hydroxyethyl group in the target compound may improve aqueous solubility relative to nitro- or chlorophenyl-substituted analogs (e.g., 5b, ).
Biological Activity
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide (CAS Number: 2097872-12-1) is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₅N₁O₃S₃, with a molecular weight of 317.5 g/mol. The compound features a unique structure that includes an indole ring and thiophene moieties, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Mycobacterial Growth : Studies indicate that indole derivatives, including this compound, exhibit significant activity against Mycobacterium tuberculosis (Mtb). The compound's mechanism involves the inhibition of MmpL3, a transporter essential for mycobacterial cell wall synthesis .
- Enzyme Interaction : The hydroxyl and carboxamide groups in the structure can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. This interaction may inhibit key enzymes involved in metabolic pathways.
Antimicrobial Efficacy
This compound has shown promising results in various studies:
Cytotoxicity Studies
In vitro cytotoxicity assessments reveal that the compound exhibits low toxicity against THP-1 human monocytic cells, suggesting a favorable safety profile for potential therapeutic use .
Structure-Activity Relationship (SAR)
Research has identified key structural features that enhance the biological activity of indole derivatives:
- Substituents on Indole Ring : Variations in substituents at the 4 and 6 positions of the indole ring significantly affect metabolic stability and potency against Mtb. For instance, chloro or fluoro substitutions improve activity while maintaining solubility .
- Hydroxyl Group Influence : The presence of the hydroxyl group at the 2-position plays a critical role in enhancing binding interactions with target proteins.
- Thiophene Moieties : The incorporation of thiophene rings contributes to the compound's lipophilicity and overall bioactivity.
Case Studies
Research has highlighted several case studies that demonstrate the efficacy of this compound:
- In Vivo Efficacy : In animal models infected with M. abscessus, the compound demonstrated good oral bioavailability and significant reduction in bacterial load .
- Clinical Relevance : Given its selectivity and potency against drug-resistant mycobacterial strains, this compound is being explored as a lead candidate for further development as an antituberculosis agent.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, including amide bond formation and functional group protection/deprotection. For example, optimizing temperature (e.g., 0–25°C for intermediate steps) and solvent systems (e.g., THF/H₂O mixtures) is critical to minimize by-products like hydrolyzed intermediates . High-throughput screening (HTS) can identify ideal catalysts (e.g., EDCl·HCl with DIPEA for coupling reactions) . Continuous flow reactors improve reproducibility for scale-up .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves the indole, thiophene, and hydroxyethyl moieties. High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (e.g., C₂₀H₁₇N₂O₂S₂). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity . X-ray crystallography may resolve stereochemistry if single crystals are obtainable .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. For receptor binding, radioligand displacement assays (e.g., using ³H-labeled ligands) quantify IC₅₀ values . Cytotoxicity screening in HEK-293 or HepG2 cells (MTT assay) establishes baseline safety .
Advanced Research Questions
Q. How do structural modifications of the thiophene or indole moieties influence biological activity, and what SAR trends are observed?
- Methodological Answer : Replace thiophene with furan () or pyridine () to assess electronic effects on target binding. Introduce substituents (e.g., bromo at thiophene C5) to enhance metabolic stability. Quantitative Structure-Activity Relationship (QSAR) models using DFT calculations (e.g., Mulliken charges) correlate substituent effects with IC₅₀ shifts .
Q. What experimental strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum protein interference). Validate activity using orthogonal assays: SPR for binding kinetics alongside cell-based functional assays. Control for batch-to-batch compound variability via LC-MS purity checks . Meta-analysis of published IC₅₀ values (e.g., kinase panels) identifies outlier datasets .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer : Use Surface Plasmon Resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) to purified receptors. Molecular Dynamics (MD) simulations (AMBER force field) model ligand-receptor interactions, focusing on hydrogen bonds with the hydroxyethyl group . Cryo-EM or X-ray crystallography resolves binding poses if co-crystals are formed .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Methodological Answer : Introduce polar groups (e.g., sulfonamide at the indole N1) or formulate as a prodrug (e.g., esterification of the hydroxy group). Use LogP calculations (e.g., ACD/Labs) to balance hydrophilicity. Nanoformulation (liposomes or PEGylated nanoparticles) enhances plasma stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
